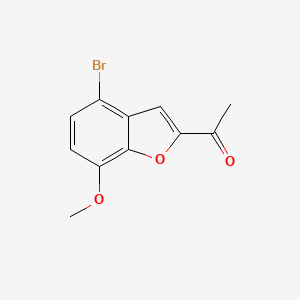

1-(4-溴-7-甲氧基-1-苯并呋喃-2-基)-1-乙酮

描述

Molecular Structure Analysis

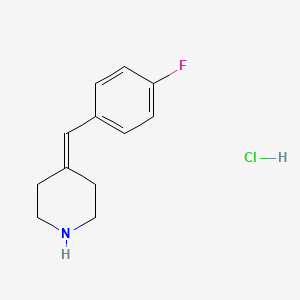

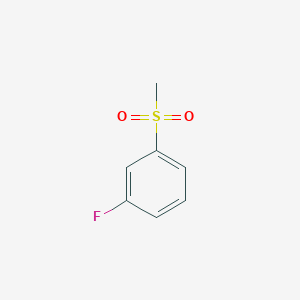

The molecular structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, while not directly studied, can be inferred from related compounds. The structure of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been optimized using various computational methods, including Hartree-Fock and B3LYP with different basis sets. The geometrical parameters of this compound were found to be in agreement with X-ray diffraction data, suggesting a reliable approach for predicting the structure of related benzofuran derivatives .

Synthesis Analysis

Synthesis of benzofuran derivatives can be complex, involving multiple steps and reagents. For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ leads to the formation of benzofuran and dihydrobenzofuran derivatives . This indicates that oxidative conditions can be employed to construct the benzofuran core, which is a key feature in the target molecule. Additionally, the synthesis of related 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones has been achieved starting from 2-(2-formylphenoxy)alkanoic acids, suggesting a potential synthetic route for the target molecule .

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be diverse. For example, the reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones has been successfully performed, yielding the corresponding ethanols and amino compounds . This demonstrates the feasibility of modifying the functional groups on the benzofuran ring, which could be applicable to the target molecule for further functionalization or for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be deduced from their molecular structure and substituents. The presence of a bromo and methoxy group in the target molecule would influence its polarity, solubility, and reactivity. The molecular electrostatic potential of the related compound indicates that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings . This could suggest similar electronic characteristics for the target molecule, affecting its intermolecular interactions and stability. The first hyperpolarizability of the related compound also suggests potential applications in nonlinear optics, which could be an interesting property to investigate for the target molecule .

科学研究应用

苯并呋喃衍生物作为抗微生物药剂

苯并呋喃及其衍生物,包括1-(4-溴-7-甲氧基-1-苯并呋喃-2-基)-1-乙酮,已被确认为具有广泛生物学和药理学应用的有效结构,特别是在抗微生物治疗领域。苯并呋喃衍生物存在于天然产物和合成化合物中,对各种微生物显示出显著活性。值得注意的应用包括它们在治疗皮肤疾病如癌症或银屑病中的使用,展示了它们作为高效抗微生物候选药物的潜力。这种骨架已成为设计对临床批准靶点具有活性的新药物的首选药效团,强调了需要进一步研究以充分利用其在微生物疾病治疗中的治疗潜力(Hiremathad et al., 2015)。

生物活性和药理潜力

苯并呋喃化合物,包括特定的1-(4-溴-7-甲氧基-1-苯并呋喃-2-基)-1-乙酮,表现出多种生物活性,如抗肿瘤、抗菌、抗氧化和抗病毒活性。由于它们在药物开发中的潜在应用,这些化合物引起了相当大的关注,使它们成为有前途的天然药物引物化合物。最近发现的具有抗丙型肝炎病毒活性和作为抗癌剂的苯并呋喃衍生物突显了对苯并呋喃骨架用于新型治疗剂的持续兴趣。构建苯并呋喃环的创新方法进一步支持了复杂苯并呋喃基药物的开发(Miao et al., 2019)。

苯并呋喃骨架的抗微生物活性

苯并呋喃骨架,包括1-(4-溴-7-甲氧基-1-苯并呋喃-2-基)-1-乙酮,的抗微生物活性已广泛研究,针对各种细菌(革兰氏阳性和革兰氏阴性)和真菌微生物。苯并呋喃核上取代基的电子性质显著影响其活性,具有-OH、-OMe、磺胺基或卤素等官能团可增强其治疗活性。这突显了苯并呋喃衍生物作为有前途的抗微生物药剂的潜力,鼓励进一步探索以促进人类健康(Abbas & Dawood, 2022)。

属性

IUPAC Name |

1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGUSCBWCVSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618619 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone | |

CAS RN |

192381-08-1 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)